molecular formula C19H20N2O2S2 B4769929 N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

Cat. No.: B4769929
M. Wt: 372.5 g/mol
InChI Key: DXHDFJGVBDHXJY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the progression of various diseases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of research. However, it also has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide. One of the most significant directions is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to understand its mechanism of action, its pharmacokinetics, and its potential toxicity. Finally, there is a need for the development of new and more efficient synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the research on this compound, and it is expected to have significant implications in the field of medicinal chemistry and other areas of scientific research.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-4-23-15-5-6-16-17(10-15)25-19(21-16)24-11-18(22)20-14-8-12(2)7-13(3)9-14/h5-10H,4,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHDFJGVBDHXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 2
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N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 3
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N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 4
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N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 5
N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

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